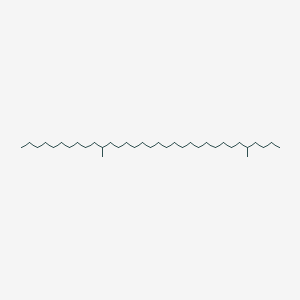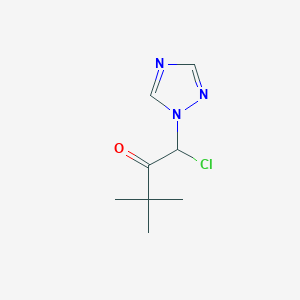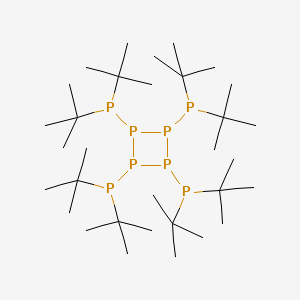
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane is a complex organophosphorus compound It is known for its unique structure, which includes multiple phosphanyl groups attached to a tetraphosphetane ring
Vorbereitungsmethoden
The synthesis of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane typically involves the reaction of di-tert-butylphosphine with a suitable tetraphosphetane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The phosphanyl groups can participate in substitution reactions with halides or other electrophiles, leading to the formation of new organophosphorus compounds.
Common reagents and conditions used in these reactions include inert atmospheres, controlled temperatures, and specific solvents to ensure the desired reaction pathways and products.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane involves its ability to coordinate with metal centers and participate in electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions. In catalysis, the compound can facilitate the activation of small molecules, while in biological systems, it may interact with enzymes or receptors to modulate their activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(di-tert-butylphosphanyl)-2,3-bis(di-tert-butylphosphanyl)tetraphosphetane can be compared with other similar organophosphorus compounds, such as:
1,4-Bis(di-tert-butylphosphino)butane: This compound has a similar phosphanyl group arrangement but lacks the tetraphosphetane ring, resulting in different reactivity and applications.
Tetraphenylphosphonium chloride: While it contains phosphorus, its structure and properties differ significantly, leading to distinct uses in chemistry and industry.
The uniqueness of this compound lies in its combination of multiple phosphanyl groups and the tetraphosphetane ring, which imparts specific reactivity and stability characteristics.
Eigenschaften
CAS-Nummer |
124817-78-3 |
|---|---|
Molekularformel |
C32H72P8 |
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
ditert-butyl-[2,3,4-tris(ditert-butylphosphanyl)tetraphosphetan-1-yl]phosphane |
InChI |
InChI=1S/C32H72P8/c1-25(2,3)33(26(4,5)6)37-38(34(27(7,8)9)28(10,11)12)40(36(31(19,20)21)32(22,23)24)39(37)35(29(13,14)15)30(16,17)18/h1-24H3 |
InChI-Schlüssel |
GSMNRNOFTFDDPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(C(C)(C)C)P1P(P(P1P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C)P(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-Carbonylbis[6-(dimethylamino)benzene-1-sulfonic acid]](/img/structure/B14291716.png)
![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)
![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
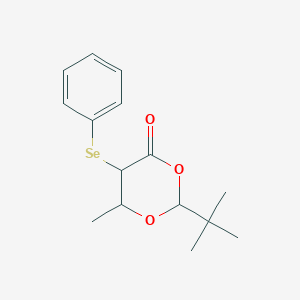
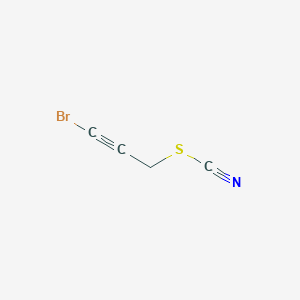
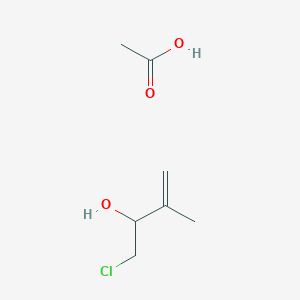


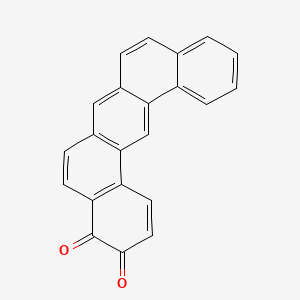


![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
